molecular formula C12H12BrNO2 B7905132 2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid

Cat. No.: B7905132
M. Wt: 282.13 g/mol
InChI Key: WRNKZSXGGRQWCI-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid is a brominated indole derivative featuring a 2-methylpropanoic acid moiety at the 3-position of the indole core.

The bromine atom at position 5 of the indole ring likely confers stability against metabolic degradation, a feature observed in analogs like 5-bromo-tryptophan derivatives . The 2-methylpropanoic acid group distinguishes it from simpler acetic acid-based indole compounds (e.g., 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid) by introducing steric bulk, which may modulate receptor binding or enzyme inhibition profiles .

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-12(2,11(15)16)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNKZSXGGRQWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CNC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid typically involves the bromination of indole derivatives followed by the introduction of a propionic acid moiety. One common method involves the reaction of 5-bromoindole with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

(a) 3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic acid

  • Structure: Replaces the methylpropanoic acid with a thioxo-propanoic acid group.
  • This compound’s solubility in polar solvents is likely lower than the target due to reduced hydrogen-bonding capacity .
  • Applications : Thioxo analogs are often explored as enzyme inhibitors or intermediates in heterocyclic synthesis .

(b) 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid

  • Structure: Substitutes the 2-methylpropanoic acid with a simpler acetic acid group.
  • Properties : Reduced steric hindrance compared to the target compound may facilitate binding to enzymes like cyclooxygenase (COX), similar to indomethacin derivatives .
  • Synthesis : Prepared via Friedel-Crafts alkylation or direct coupling of brominated indole with acetic acid derivatives .

(c) Boc-5-Bromo-L-Tryptophan

  • Structure: Features an amino acid backbone (L-tryptophan) with a 5-bromoindole group and a tert-butoxycarbonyl (Boc) protecting group.
  • Properties : The Boc group enhances stability during peptide synthesis. Unlike the target compound, this derivative is chiral and used in pharmaceutical research for modified peptide analogs .

Brominated Indole Derivatives with Alternative Substituents

(a) 3-(5-Bromo-2-methoxyphenyl)propanoic acid

  • Structure : Replaces the indole core with a methoxy-substituted benzene ring.
  • Properties: The absence of the indole nitrogen reduces π-π stacking interactions, altering solubility and bioavailability. This phenylpropanoic acid derivative is used in materials science and as a ligand in metal-organic frameworks .

(b) 2-[5-Methoxy-2-methyl-1-(4-methylsulfanylbenzyl)-1H-indol-3-yl]propanoic acid

  • Structure : Contains a methoxy group at position 5 and a methylsulfanylbenzyl group at position 1.
  • Properties : The sulfanyl and benzyl groups enhance lipophilicity, favoring membrane permeability. Such analogs are investigated for anti-inflammatory and metabolic regulation applications .

Pharmacologically Active Propanoic Acid Derivatives

Bezafibrate

  • Structure: 2-[4-[2-(4-Chlorobenzoylamino)ethyl]phenoxy]-2-methylpropanoic acid.
  • Comparison: Shares the 2-methylpropanoic acid moiety but lacks an indole core.

Data Tables

Compound Name Molecular Formula Key Substituents Biological/Physical Notes Reference
2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid C₁₂H₁₂BrNO₂ 5-Br, 2-methylpropanoic acid at C3 Enhanced metabolic stability
3-(5-Bromo-1H-indol-3-yl)-2-thioxopropanoic acid C₁₁H₈BrNO₂S 5-Br, thioxo-propanoic acid at C3 Electrophilic reactivity
Boc-5-Bromo-L-Tryptophan C₁₆H₁₉BrN₂O₄ 5-Br, Boc-protected amino acid Peptide synthesis intermediate
Bezafibrate C₁₉H₂₀ClNO₄ Phenoxy, chlorobenzoylamino, 2-methylpropanoic acid PPARα agonist, lipid-lowering agent

Biological Activity

2-(5-Bromo-1H-indol-3-yl)-2-methylpropanoic acid is a derivative of indole, a compound known for its diverse biological activities. The presence of the bromine atom and the unique methylpropanoic acid moiety imparts distinct chemical properties that influence its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.

Indole derivatives, including this compound, are known to engage with various biological targets, leading to significant therapeutic effects. The compound primarily interacts with:

  • Receptors : It binds to multiple receptors with high affinity, influencing various signaling pathways.
  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic and signaling processes.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways, including:

  • Antioxidant Activity : It exhibits properties that neutralize free radicals, potentially reducing oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting key inflammatory mediators.
  • Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth.

Cellular Effects

Research indicates that this compound can influence cellular functions such as:

  • Cell Proliferation : It may inhibit the proliferation of certain cancer cell lines.
  • Apoptosis : The compound has been associated with increased apoptotic markers in treated cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

  • Absorption : The compound's solubility and stability affect its bioavailability.
  • Metabolism : It is metabolized by liver enzymes, which can alter its efficacy and safety profile.
  • Excretion : Renal clearance plays a role in determining the duration of action in the body.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other indole derivatives:

Compound NameBiological ActivityUnique Features
Indole-3-acetic acidPlant growth regulator; influences cell divisionNaturally occurring plant hormone
Indole-3-carbinolAnticancer properties; modulates estrogen metabolismFound in cruciferous vegetables
5-BromoindoleAntimicrobial and anticancer activitiesHalogenated indole derivative

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound. They found that the compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation.

Study 2: Antioxidant Properties

A separate investigation highlighted the antioxidant capabilities of this compound. Using DPPH radical scavenging assays, it was demonstrated that this compound effectively reduced oxidative stress markers in cellular models.

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